molecular formula C24H20N6O3S B11397511 4-[4-(4-methoxyphenyl)-5-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine

4-[4-(4-methoxyphenyl)-5-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B11397511
M. Wt: 472.5 g/mol
InChI Key: ZBKAJQUTBGCREL-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of a pyridine ring fused with a 1,2,4-triazole ring, which in turn bears a 1,2,4-oxadiazole moiety and a thioether group.
  • This compound belongs to the class of heterocyclic compounds, which are essential building blocks in medicinal chemistry and drug discovery.
  • Its structural complexity suggests potential biological activity, making it an interesting subject for research.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. Starting from 4-methoxyaniline, it proceeds through hydrazinecarbothioamide intermediates, acylation, and cyclization to form the 1,2,4-triazole-3-thiol core.

      Reaction Conditions: Alkylation of the triazole thiol with 2-bromo-1-phenylethanone yields the ketone intermediate. Reduction of the ketone group using sodium borohydride produces the corresponding secondary alcohol.

      Industrial Production: While industrial-scale production methods may not be well-documented, laboratory-scale synthesis provides a foundation for further exploration.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Alkylating agents (e.g., 2-bromo-1-phenylethanone), bases (e.g., cesium carbonate), and reducing agents (e.g., sodium borohydride) play crucial roles.

      Major Products: The ketone intermediate and the secondary alcohol are the major products.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a ligand or catalyst.

      Biology: Explore its interactions with biomolecules (e.g., enzymes, receptors) and its impact on cellular processes.

      Medicine: Assess its pharmacological properties, such as antimicrobial, antifungal, or anticancer effects.

      Industry: Consider applications in materials science, such as organic electronics or sensors.

  • Mechanism of Action

    • The compound’s mechanism likely involves binding to specific molecular targets (e.g., enzymes, receptors) or modulating cellular pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features compared to other related compounds.

      Similar Compounds: Explore other 1,2,4-triazole derivatives with thiol or thione functionalities.

    Properties

    Molecular Formula

    C24H20N6O3S

    Molecular Weight

    472.5 g/mol

    IUPAC Name

    3-(2-methoxyphenyl)-5-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole

    InChI

    InChI=1S/C24H20N6O3S/c1-31-18-9-7-17(8-10-18)30-23(16-11-13-25-14-12-16)27-28-24(30)34-15-21-26-22(29-33-21)19-5-3-4-6-20(19)32-2/h3-14H,15H2,1-2H3

    InChI Key

    ZBKAJQUTBGCREL-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=CC=C4OC)C5=CC=NC=C5

    Origin of Product

    United States

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